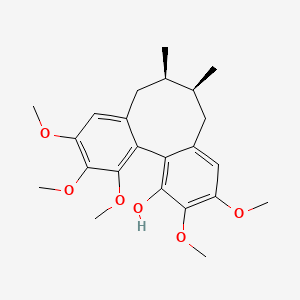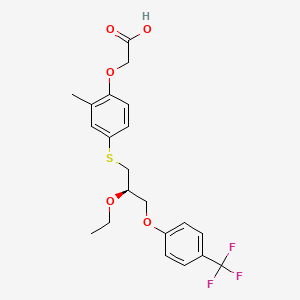
塞拉地帕
描述
塞拉德帕,也称为其化学名称 2-[4-[(2R)-2-乙氧基-3-[4-(三氟甲基)苯氧基]丙基]硫代-2-甲基苯氧基]乙酸,是一种强效且选择性的过氧化物酶体增殖物激活受体δ (PPARδ) 激动剂。 它主要用于治疗代谢性疾病,如血脂异常、代谢综合征、2型糖尿病和非酒精性脂肪性肝病 (NASH) 的潜在治疗应用 .
科学研究应用
塞拉德帕在多项科学研究应用中显示出前景:
化学: 用作研究 PPARδ 激动剂及其化学性质的模型化合物。
生物学: 研究其在调节脂质代谢和炎症途径中的作用。
医学: 正在进行临床试验,用于治疗原发性胆汁性胆管炎 (PBC)、血脂异常、代谢综合征、2型糖尿病和 NASH
工业: 在开发针对代谢性疾病和肝脏疾病的新型治疗药物方面的潜在应用。
作用机制
塞拉德帕通过激活过氧化物酶体增殖物激活受体δ (PPARδ) 发挥作用。这种激活导致:
抑制胆汁酸合成: 降低胆固醇 7α-羟化酶 (CYP7A1) 的表达,胆固醇 7α-羟化酶是胆汁酸合成中的关键酶.
降低胆固醇吸收: 降低 Niemann-Pick C1-Like 1 蛋白的表达,减少膳食胆固醇的吸收.
抗炎作用: 调节炎症途径,减少肝脏炎症,改善肝功能.
准备方法
合成路线和反应条件: 塞拉德帕的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括以下步骤:
乙氧基中间体的形成: 第一步涉及将 2-乙氧基-3-(4-三氟甲基苯氧基)丙基溴与合适的硫醇化合物反应以形成乙氧基中间体。
偶联反应: 然后在特定反应条件下将乙氧基中间体与 2-甲基苯氧基乙酸偶联以生成塞拉德帕。
工业生产方法: 塞拉德帕的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高纯度试剂、受控反应条件和高效的纯化技术以确保最终产品符合药典标准。
化学反应分析
反应类型: 塞拉德帕会发生各种化学反应,包括:
氧化: 塞拉德帕在特定条件下可以被氧化形成相应的亚砜和砜。
还原: 还原反应可以将塞拉德帕转化为其还原形式,影响其药理特性。
取代: 塞拉德帕可以发生取代反应,特别是在苯氧基和乙氧基基团上,导致形成各种衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 取代反应通常涉及在碱性条件下亲核试剂如胺和硫醇。
主要生成物:
氧化产物: 亚砜和砜。
还原产物: 塞拉德帕的还原形式。
取代产物: 具有修饰的药理特性的各种衍生物。
相似化合物的比较
塞拉德帕与其他 PPAR 激动剂进行比较,例如:
埃拉菲布兰诺: 用于治疗 NASH 的双重 PPARα/δ 激动剂。
GW501516: 另一种用于治疗代谢性疾病的 PPARδ 激动剂。
塞拉德帕的独特性:
类似化合物:
- 埃拉菲布兰诺
- GW501516
塞拉德帕独特的选择性和疗效使其成为治疗各种代谢性疾病和肝脏疾病的有希望的候选药物。
属性
IUPAC Name |
2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHYSEDOYMYMNM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045332 | |
| Record name | Seladelpar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851528-79-5 | |
| Record name | 2-[4-[[(2R)-2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]thio]-2-methylphenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851528-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seladelpar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851528795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seladelpar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Seladelpar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELADELPAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C00L34NB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of seladelpar?
A1: Seladelpar is a potent and selective agonist of peroxisome proliferator-activated receptor-delta (PPARδ) [, , , , ].
Q2: How does seladelpar's interaction with PPARδ affect bile acid synthesis?
A2: Seladelpar, through PPARδ activation, suppresses bile acid synthesis by reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1) in hepatocytes. This reduction is mediated via the fibroblast growth factor 21 (FGF21) signaling pathway [, ].
Q3: What are some of the downstream effects of seladelpar's action on PPARδ in the context of nonalcoholic steatohepatitis (NASH)?
A3: Seladelpar treatment leads to a reorganization of metabolic gene expression, particularly promoting peroxisomal and mitochondrial lipid oxidation. This results in a reduction in liver steatosis and fibrosis [].
Q4: Is there publicly available information regarding the molecular formula, weight, and spectroscopic data of seladelpar?
A4: The provided scientific research papers do not disclose detailed structural information like molecular formula, weight, or spectroscopic data for seladelpar.
Q5: How do structural modifications of seladelpar or similar compounds affect their activity and selectivity towards different PPAR subtypes (α, δ, γ)?
A5: While the provided research doesn't delve into specific structural modifications of seladelpar, studies comparing it with other PPAR agonists like lanifibranor and elafibranor offer insights. These compounds, with varying PPAR subtype selectivity, exhibit different binding modes within the ligand-binding pockets of PPARα/δ/γ, leading to varied potencies and efficacies in activating these subtypes [, ]. This suggests that even minor structural changes can significantly impact PPAR subtype selectivity and activation.
Q6: What is the relationship between seladelpar dosage and observed effects on interleukin-31 (IL-31) levels and pruritus in primary biliary cholangitis (PBC) patients?
A6: Research indicates a dose-dependent decrease in serum IL-31 levels with seladelpar treatment in PBC patients. Both 5mg and 10mg daily doses showed significant reductions compared to placebo, with the 10mg dose demonstrating a more pronounced effect. This reduction in IL-31 correlates with improvements in pruritus [].
Q7: How does seladelpar's impact on bile acid levels relate to its anti-pruritic effects in PBC patients?
A7: Seladelpar treatment effectively reduces both serum IL-31 and bile acid levels in PBC patients. Notably, the decrease in both these parameters strongly correlates with each other and with observed improvements in pruritus, suggesting a mechanistic link []. This suggests that seladelpar's ability to lower bile acid levels contributes to its anti-pruritic effects in PBC.
Q8: Has seladelpar demonstrated efficacy in improving liver function markers in preclinical models of NASH?
A8: Yes, in mouse models of NASH, seladelpar treatment markedly improved plasma markers of liver function []. This suggests its potential as a therapeutic agent for NASH.
Q9: What are the key findings from clinical trials investigating seladelpar's efficacy in PBC patients with an inadequate response to ursodeoxycholic acid (UDCA)?
A9: Clinical trials like ENHANCE have shown that seladelpar 10mg daily leads to significant improvements in liver biochemistry and pruritus in PBC patients who haven't responded well to UDCA. Specifically, a higher percentage of patients on seladelpar achieved a composite biochemical response, including reduced alkaline phosphatase levels, compared to placebo [, ]. Additionally, seladelpar treatment resulted in a significant reduction in pruritus scores [, , ].
Q10: What is the impact of seladelpar treatment on long-term outcomes, such as transplant-free survival, in PBC patients?
A10: Studies indicate that treating PBC patients with seladelpar for 52 weeks leads to improvements in the GLOBE PBC score, a validated predictor of transplant-free survival [, ]. This suggests that seladelpar may contribute to improved long-term outcomes for PBC patients.
Q11: Were there any safety concerns raised during the clinical development of seladelpar, and if so, how were they addressed?
A11: While early clinical development of seladelpar was hampered by safety concerns, potentially related to liver toxicity [], subsequent trials seem to have addressed these issues. In the ENHANCE trial, for instance, no serious treatment-related adverse events were reported []. This suggests that with careful patient selection and monitoring, seladelpar can be used safely and effectively.
Q12: How does the safety and tolerability profile of seladelpar compare to placebo in PBC patients?
A12: Clinical trials show that the incidence and severity of adverse events reported were similar between seladelpar and placebo groups [, ]. This indicates a favorable safety and tolerability profile for seladelpar in the treatment of PBC.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


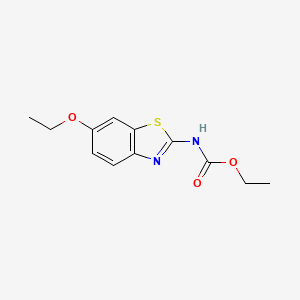
![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)
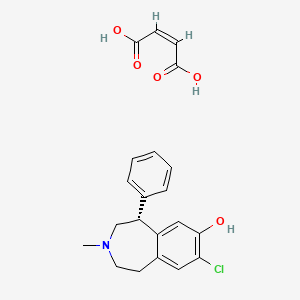
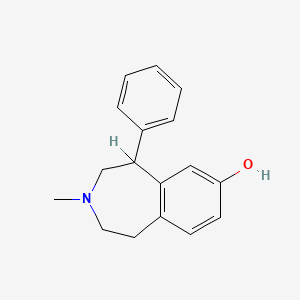
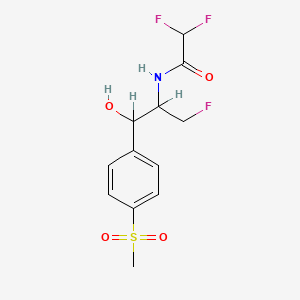
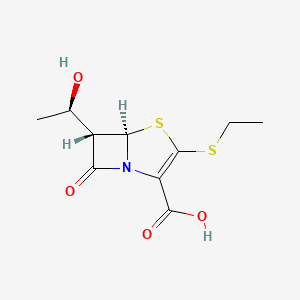
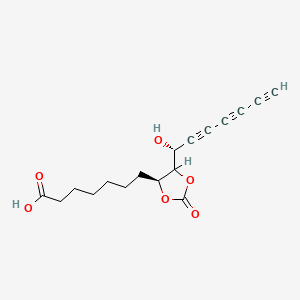
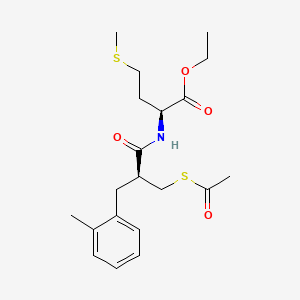
![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)
